molecular formula C20H19N3O4 B5139812 9-(4-methoxyphenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione

9-(4-methoxyphenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione

Cat. No.: B5139812
M. Wt: 365.4 g/mol
InChI Key: QAMLNOSUJIMSJM-UHFFFAOYSA-N
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Description

The compound 9-(4-methoxyphenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione features a fused pyrimido[4,5-c]isoquinoline trione core substituted with a 4-methoxyphenyl group at position 9 and methyl groups at positions 2 and 2. Its structure combines a planar aromatic system with a partially saturated dihydroisoquinoline moiety, which may influence both electronic properties and intermolecular interactions.

Properties

IUPAC Name

9-(4-methoxyphenyl)-2,4-dimethyl-9,10-dihydro-8H-pyrimido[4,5-c]isoquinoline-1,3,7-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-22-18-17(19(25)23(2)20(22)26)14-8-12(9-16(24)15(14)10-21-18)11-4-6-13(27-3)7-5-11/h4-7,10,12H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMLNOSUJIMSJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=C3C(=C2C(=O)N(C1=O)C)CC(CC3=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(4-methoxyphenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₃
  • Molecular Weight : 342.36 g/mol

Antioxidant Activity

Research indicates that derivatives of pyrimido[4,5-c]isoquinoline compounds exhibit significant antioxidant properties. For instance, related compounds have shown IC50 values indicating their potency against oxidative stress. The antioxidant activity is crucial for mitigating cellular damage caused by free radicals.

CompoundIC50 (ppm)
This compound22.74
Related Pyrimido CompoundsVaries

Anticancer Activity

Studies have demonstrated that pyrimido derivatives possess anticancer properties. For example:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways including the activation of caspases and modulation of cell cycle regulators.
  • Cell Lines Tested : Various studies have tested these compounds against different cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

Antimicrobial Activity

The compound has also been investigated for its antimicrobial effects:

  • Bacterial Strains : Tests against Gram-positive and Gram-negative bacteria have shown varying degrees of inhibition.
  • Minimum Inhibitory Concentration (MIC) : The MIC values for some derivatives range from 50 to 200 µg/mL depending on the specific bacterial strain.

Case Studies

  • Study on Antioxidant Properties : A recent study evaluated the antioxidant capacity of several pyrimido derivatives using DPPH and ABTS assays. The results indicated that the compound significantly scavenged free radicals compared to controls.
  • Anticancer Efficacy in vitro : In a cell viability assay using MCF-7 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 30 µM.
  • Antimicrobial Testing : A comprehensive evaluation of the antimicrobial activity revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for many standard antibiotics.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name / ID Core Structure Substituents/Functional Groups Notable Features
Target Compound Pyrimido[4,5-c]isoquinoline trione 9-(4-methoxyphenyl), 2,4-dimethyl Partially saturated backbone; three ketones
1-Ethoxymethyl-5-methyl-9-phenyl-pyrimido[4,5-b][1,4]diazepine-dione Pyrimido[4,5-b]diazepine-dione Ethoxymethyl, phenyl Diazepine ring; N–H···O hydrogen bonding
9-Substituted hexahydro-dithioxopyrido-dipyrimidine-diones (3a-e) Pyrido-dipyrimidine-dione Aromatic aldehyde-derived groups; dithioxo Sulfur-containing; enhanced H-bonding
2,4,6-Trimethylpyrimido[4,5-c]isoquinoline-1,3,7,10-tetraone (QC) Pyrimido[4,5-c]isoquinoline tetraone 2,4,6-Trimethyl Fully oxidized tetraone core
9-(4-Methoxyphenyl)-cyclopenta[b]quinoline-dione (4d, 6d) Cyclopenta[b]quinoline-dione 4-Methoxyphenyl; aliphatic/aryl substitutions Rigid bicyclic system; dual ketones
  • Backbone Differences: The target compound’s pyrimido[4,5-c]isoquinoline trione core differs from diazepine () or pyrido-dipyrimidine () systems, which may alter ring strain and conformational flexibility.
  • Substituent Effects : The 4-methoxyphenyl group (common in ) enhances lipophilicity compared to phenyl () or aliphatic substituents. Methyl groups at positions 2 and 4 reduce steric hindrance relative to bulkier ethoxymethyl () or tert-butyldimethylsilyl groups ().

Physicochemical and Spectral Properties

Table 2: Comparative Spectral Data

Compound / Evidence IR Peaks (cm⁻¹) ¹H-NMR Highlights (δ ppm) Mass Spec (m/z)
Target Compound Not reported Not reported Not reported
VM-2 1249 (NO₃), 1647 (C=O) 3.7 (-OCH₃), 2.32 (-CH₃) 420 (M⁺)
4d 1689 (C=O), 3439 (N–H) 3.66 (-OCH₃), 4.58 (C9–H) 309 (M⁺)
QC Likely ~1700 (C=O) Methyl groups expected near δ 2.0–2.5 Dependent on substituents
  • IR : The absence of sulfur-related peaks (e.g., C=S in ) distinguishes the target compound from dithioxo derivatives.
  • ¹H-NMR : Methoxy protons (δ ~3.6–3.7) are consistent across 4-methoxyphenyl-containing compounds (e.g., 4d, VM-2) .

Table 3: Reported Bioactivities of Analogous Compounds

Compound / Evidence Biological Activity Mechanism/Application
Target Compound Not explicitly reported Potential inferred from structural analogs
Pyrimido-diazepine Anti-tumor, HIV-1 RT inhibition Hydrogen bonding and enzyme interaction
QC Derivatives Anti-MRSA activity (MIC: 2–8 µg/mL) Disruption of bacterial cell membranes
VM-2 Not explicitly reported Nitrate ester may enhance bioavailability
  • Anti-MRSA Potential: The target compound’s trione core and methoxyphenyl group resemble QC derivatives (), suggesting possible antibacterial activity via similar mechanisms .

Q & A

Q. Methodological Guidance

  • X-ray Crystallography : Provides unambiguous confirmation of the fused pyrimidoisoquinoline core and substituent orientations, as demonstrated for analogs like 5-(4-methoxyphenyl)-2-methylthio derivatives .
  • 2D NMR (COSY, HSQC) : Differentiates overlapping proton signals in the dihydropyrimidine ring and methoxyphenyl group .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy, especially for nitro- or halogen-containing intermediates .

How can researchers design experiments to evaluate the compound’s biological activity while accounting for substituent effects?

Q. Advanced Experimental Design

  • In Silico Modeling : Use DFT calculations to predict electronic effects of the 4-methoxyphenyl group on binding affinity (e.g., docking studies with target proteins) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., replacing methoxy with ethoxy or halogens) and compare bioactivity in enzymatic assays .
  • In Vitro Assays : Prioritize assays relevant to pyrimidine derivatives, such as kinase inhibition or DNA intercalation studies, with IC50 determinations .

How should researchers address contradictions between theoretical and experimental data (e.g., spectroscopic vs. computational results)?

Q. Data Contradiction Analysis

  • Revisiting Computational Parameters : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to better model solvent effects or van der Waals interactions .
  • Experimental Validation : Use isotopic labeling (e.g., ¹⁵N NMR) to confirm nitrogen environments in the pyrimidine ring .
  • Error Analysis : Compare crystallographic bond lengths/angles with DFT-optimized geometries to identify systematic discrepancies .

What mechanistic insights exist for the compound’s formation via reductive cyclization?

Advanced Mechanistic Inquiry
Palladium-catalyzed reductive cyclizations often proceed through nitroarene intermediates. Key steps include:

  • Nitro Reduction : Formic acid derivatives act as CO surrogates, reducing nitro groups to amines .
  • Cyclization : Intramolecular nucleophilic attack forms the pyrimidine ring, with methoxyphenyl groups stabilizing transition states via resonance .
  • Kinetic Studies : Monitor reaction progress via in situ IR to identify rate-limiting steps (e.g., amine intermediate formation) .

What strategies improve yield in large-scale synthesis while maintaining purity?

Q. Process Chemistry Considerations

  • Flow Chemistry : Continuous flow systems enhance heat/mass transfer for exothermic steps (e.g., cyclization) .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and simplify purification .
  • Crystallization Optimization : Use solvent mixtures (ethanol:water) to enhance crystal lattice formation and minimize amorphous byproducts .

How do electronic effects of the 4-methoxyphenyl group influence reactivity in downstream functionalization?

Q. Substituent Effect Analysis

  • Electron-Donating Methoxy Group : Enhances nucleophilic aromatic substitution (SNAr) at para positions but may deactivate the ring toward electrophilic attack .
  • Cross-Coupling Compatibility : Suzuki-Miyaura reactions require careful ligand selection (e.g., SPhos) to avoid steric hindrance from the methoxy group .
  • Photostability Studies : Methoxy groups can increase UV absorption, necessitating light-protected storage to prevent degradation .

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